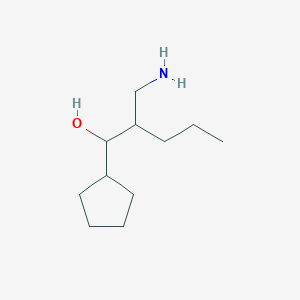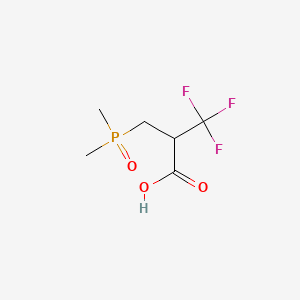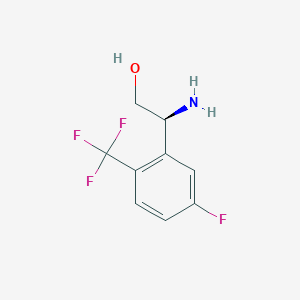
(s)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound featuring an amino group, a fluoro-substituted aromatic ring, and a trifluoromethyl group. This compound is of significant interest due to its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:
Starting Material: The process begins with the selection of a suitable aromatic precursor, such as 5-fluoro-2-(trifluoromethyl)benzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine, such as (s)-2-aminoethanol, in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired chiral compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalytic Hydrogenation: Employing catalytic hydrogenation for the reduction steps to ensure high selectivity and purity.
Automated Purification Systems: Implementing automated systems for large-scale purification to maintain consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
(s)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions due to its chiral nature.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Explored as a building block in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry
Agrochemicals: Utilized in the synthesis of herbicides and pesticides.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which (s)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors due to its structural features.
Pathways Involved: Modulation of biochemical pathways, such as neurotransmitter synthesis or degradation, depending on its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(s)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethanol: Similar structure but with a methoxy group instead of a fluoro group.
(s)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol: Differing in the position of the fluoro group on the aromatic ring.
Uniqueness
Structural Features: The specific positioning of the fluoro and trifluoromethyl groups in (s)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol imparts unique reactivity and binding properties.
Chirality: The chiral center enhances its utility in asymmetric synthesis and drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Eigenschaften
Molekularformel |
C9H9F4NO |
|---|---|
Molekulargewicht |
223.17 g/mol |
IUPAC-Name |
(2S)-2-amino-2-[5-fluoro-2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9F4NO/c10-5-1-2-7(9(11,12)13)6(3-5)8(14)4-15/h1-3,8,15H,4,14H2/t8-/m1/s1 |
InChI-Schlüssel |
HYKDTCPTDBMOIM-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1F)[C@@H](CO)N)C(F)(F)F |
Kanonische SMILES |
C1=CC(=C(C=C1F)C(CO)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



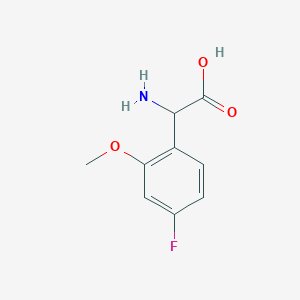
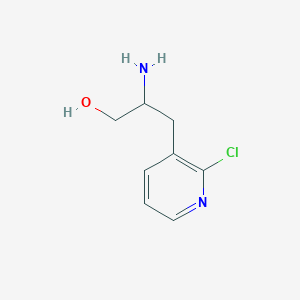
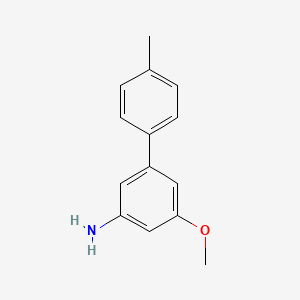
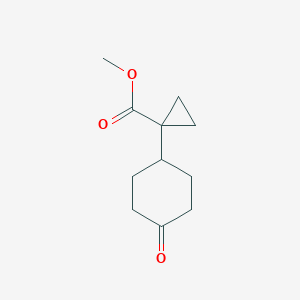

![8-Oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13544879.png)
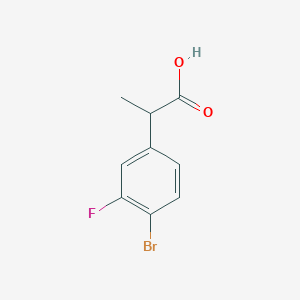
![1-Ethynylspiro[2.3]hexane](/img/structure/B13544889.png)

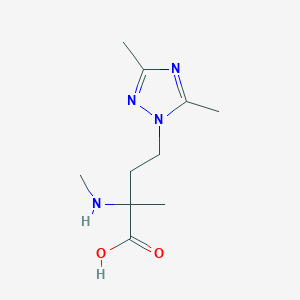
![tert-butyl N-[2-bromo-1-(3-chloro-4-fluorophenyl)ethyl]carbamate](/img/structure/B13544894.png)
